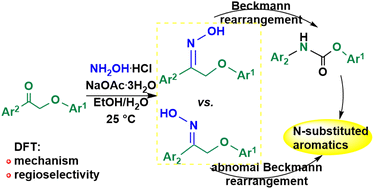Molecular mechanism of the transformation of oxidized lignin to N-substituted aromatics†
Organic & Biomolecular Chemistry Pub Date: 2023-10-25 DOI: 10.1039/D3OB01398G
Abstract
The cleavage of C–C bonds in oxidized lignin model compounds is a highly effective methodology for achieving lignin depolymerization, as well the generation of N-substituted aromatics. Here, density functional theory calculations were performed to understand the mechanism of the transformation of an oxidized lignin model compound (ligninox) and hydroxylamine hydrochloride to N-substituted aromatics. The reaction was proposed to proceed via an energetically viable mechanism featuring the initial production of HOAc acting as proton bridge. According to our calculations, Z-type oxime is the major intermediate of the reaction, with an energy barrier of 22.9 kcal mol−1, owing to the weak interactions between methoxy and oximino groups being stronger than that of E-type oxime. Additionally, the hydroxy addition is the rate-determining step, with an energy barrier of 27.0 kcal mol−1. Moreover, the huge net energy change of Beckmann and abnormal Beckmann rearrangements is the main overall thermodynamic driving force for producing N-substituted aromatics from oximes. The theoretical results have provided a clear picture of how ligninox transforms into N-substituted aromatics and are expected to provide valuable theoretical guidance for lignin depolymerization.


Recommended Literature
- [1] Direct observation of a mannich intermediate in solution
- [2] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†
- [3] Hydrogels formed from Fmoc amino acids†
- [4] The determination of thiourea by oxidation with selenious acid
- [5] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [6] Disordered peptide chains in an α-C-based coarse-grained model†
- [7] Reviews
- [8] Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†
- [9] New British Standards
- [10] Dynamics of water and template molecules in the interlayer space of a layered aluminophosphate. Experimental inelastic neutron scattering spectra and molecular dynamics simulated spectra

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 155535-23-2









